molecular formula C14H18N2O6 B026077 Boc-4-nitro-L-phenylalanine CAS No. 103451-56-5

Boc-4-nitro-L-phenylalanine

Cat. No. B026077
M. Wt: 310.3 g/mol
InChI Key: XBQADBXCNQPHHY-NSHDSACASA-N
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Description

Boc-4-nitro-L-phenylalanine is a compound with the empirical formula C14H18N2O6 and a molecular weight of 310.30 . It is used in peptide synthesis .


Synthesis Analysis

The synthesis of Boc-4-nitro-L-phenylalanine involves the reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . A series of amide derivatives of 4-nitro-L-phenylalanine were synthesized with good yield from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P®) as a coupling reagent .


Molecular Structure Analysis

The Boc-4-nitro-L-phenylalanine molecule contains a total of 40 bonds. There are 22 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 nitro group .


Chemical Reactions Analysis

Boc-4-nitro-L-phenylalanine is used in Boc solid-phase peptide synthesis . The Boc group is stable towards most nucleophiles and bases, allowing for an orthogonal protection strategy using a base-labile protection group such as Fmoc .


Physical And Chemical Properties Analysis

Boc-4-nitro-L-phenylalanine appears as a yellowish fine crystalline powder . It has a melting point between 109-114°C .

Scientific Research Applications

  • DNA Sequencing : Nampalli et al. (2002) found that t-Boc-l-para-amino-phenylalanine is effective in synthesizing FRET cassettes and terminators, showing potential for DNA sequencing when combined with thermostable DNA polymerase Thermo Sequenase II (Nampalli et al., 2002).

  • Corrosion Inhibition : Abed et al. (2002) demonstrated that Boc-phenylalanine effectively inhibits corrosion of Cu60-Zn40 in nitric acid solution, achieving up to 96% inhibition efficiency at certain concentrations (Abed et al., 2002).

  • Gelation and Self-Assembly : Singh et al. (2020) reported that 4-nitrophenylalanine is a highly efficient gelator, forming hydrogen-bonding mediated crystals in water. Its self-assembly is influenced by competitive non-covalent interactions and solvent ratio (Singh et al., 2020).

  • Synthesis of Nonhydrolyzable Phosphotyrosyl Peptide Analogues : Burke et al. (1993) successfully synthesized nonhydrolyzable phosphotyrosyl peptide analogues using 4-phosphono(difluoromethyl)-D,L-phenylalanine derivatives with Boc or Fmoc-amino protection (Burke et al., 1993).

  • Piezoelectric Materials : Baptista et al. (2022) showed the potential of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine for novel piezoelectric materials when self-assembled in solution and electrospun fibers (Baptista et al., 2022).

  • Pharmaceutical Intermediates : Fox et al. (2011) developed a seven-step route for large-scale synthesis of N-BOC d-phenylalanine, a valuable pharmaceutical intermediate, using asymmetric hydrogenation (Fox et al., 2011).

Safety And Hazards

Boc-4-nitro-L-phenylalanine should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation . In case of accidental release, it should not be allowed to enter drains .

Future Directions

Boc-4-nitro-L-phenylalanine has been studied for its self-assembly properties in solution and into piezoelectric electrospun fibers . This could open up new avenues for its application in the field of materials science .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQADBXCNQPHHY-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908424
Record name N-[tert-Butoxy(hydroxy)methylidene]-4-nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-4-nitro-L-phenylalanine

CAS RN

33305-77-0, 103451-56-5
Record name N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33305-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[tert-Butoxy(hydroxy)methylidene]-4-nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-butoxycarbonyl)-4-nitro-3-phenyl-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.758
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
M Bhat, SL Belagali, P Rajesh Shastry… - Monatshefte für Chemie …, 2016 - Springer
… To the solution of Boc-4-nitro-l-phenylalanine (1.0 mmol) and substituted aniline (1.1 mmol) in 10 cm 3 ethyl acetate, T3P ® (1.5 mmol) was added drop-wise followed by triethylamine (…
Number of citations: 7 link.springer.com
T Srisongkram, K Bahrami, J Järvinen… - International Journal of …, 2022 - mdpi.com
… Boc-4-nitro-L-phenylalanine (99.77% purity) was obtained from Chem Scene LS (Monmouth Junction, NJ, USA). Sesamol (98% purity) and triphosgene (99% purity) were obtained from …
Number of citations: 3 www.mdpi.com
F Lehmann, J Wennerberg - Complete Accounts of Integrated …, 2020 - ACS Publications
… The two building blocks, Boc-4-nitro-L-phenylalanine (4) and 4-fluoro-L-phenylalanine ethyl … Starting materials 4-fluoro-L-phenylalanine ethyl ester (5) and Boc-4-nitro-L-phenylalanine (…
Number of citations: 7 pubs.acs.org
P Theobald, J Porter, C Rivier, A Corrigan… - Journal of medicinal …, 1991 - ACS Publications
… JVa-Boc-4-nitro-L-phenylalanine. Commercially available 4-nitro-L-phenylalanine (25 g, … mol) using conditions described previously® to give JVe-Boc-4-nitro-L-phenylalanine (29.1 …
Number of citations: 46 pubs.acs.org
D Jagleniec, N Walczak, Ł Dobrzycki… - International Journal of …, 2021 - mdpi.com
… Ion pair receptors 1 and 2 as well as monotopic anion receptor 3 were synthesized in four steps, starting from commercially available Boc-4-nitro-L-phenylalanine, as outlined in …
Number of citations: 7 www.mdpi.com
P Pocasap, N Weerapreeyakul, J Timonen… - International Journal of …, 2020 - mdpi.com
… methyl ester 6: Boc-4-nitro-l-phenylalanine 4 (400 mg, 1.28 … get a dry residue of Boc-4-nitro-l-phenylalanine methyl ester (378 … to the solution of Boc-4-nitro-l-phenylalanine methyl ester (…
Number of citations: 10 www.mdpi.com
P Cios, J Romański - Tetrahedron Letters, 2016 - Elsevier
… The chiral units containing the amino functional group were synthesized from Boc-4-nitro-l-phenylalanine. The acylated 1-aza-18-crown ether was recently found to effectively bind …
Number of citations: 9 www.sciencedirect.com
IB Spurr, CN Birts, F Cuda, SJ Benkovic… - …, 2012 - Wiley Online Library
… Synthesis of Boc-Phe(4-NO 2 )-diethylamide: Dry CH 2 Cl 2 (8 mL) and Boc-4-nitro-L-phenylalanine (500 mg, 1.61 mmol) were added to a three-neck flask under an inert atmosphere, …
JS Parker, M McCormick, DW Anderson… - … Process Research & …, 2017 - ACS Publications
… (29)N-Boc 4-nitro-l-phenylalanine was converted to the corresponding alaninol (10) by preparing a functionalized acid and reduction. Initial work used CDI to prepare the imidazolide, …
Number of citations: 18 pubs.acs.org
Q Wang, J Han, A Sorochinsky, A Landa, G Butler… - Pharmaceuticals, 2022 - mdpi.com
… process suitable for commercial production of melphalan flufenamide 5 (Scheme 5) starts from the coupling of 4-fluoro-L-phenylalanine [58] ethyl ester with Boc-4-nitro-L-phenylalanine …
Number of citations: 18 www.mdpi.com

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